
4-Fluorocyclohexanol
Übersicht
Beschreibung
4-Fluorocyclohexanol is an organofluorine compound . It is a derivative of cyclohexanol where one hydrogen atom is replaced by a fluorine atom . The IUPAC name for this compound is Fluorocyclohexane .
Synthesis Analysis
Fluorocyclohexane is prepared by the reaction of cyclohexanol with hydrogen fluoride . This reaction involves the substitution of a hydroxyl group (OH) in cyclohexanol with a fluorine atom from hydrogen fluoride .Molecular Structure Analysis
The molecular structure of 4-Fluorocyclohexanol is similar to that of cyclohexanol, but with one hydrogen atom replaced by a fluorine atom . The chemical formula for this compound is C6H11F .Physical And Chemical Properties Analysis
4-Fluorocyclohexanol is a colorless liquid . It has a molar mass of 102.152 g/mol . The compound has a density of 0.9280 g/mL . It has a melting point of 13 °C and a boiling point of 103 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Interaction and Conformational Studies
Infrared and Theoretical Studies : Research on trans-2-halocyclohexanols, including 4-fluorocyclohexanol, revealed significant insights into the interactions and conformational equilibria in these systems. Infrared and theoretical studies have shown that hydrogen bonding is predominant in trans-2-fluorocyclohexanol, stabilizing its eq-eq conformation. This is contrasted with other halogen derivatives, which also exhibit gauche and steric interactions (Freitas, Tormena, & Rittner, 2001).
Equilibrium Conformational Analysis : Calculations on the equilibrium constant of 4-fluoro cyclohexanone (related to 4-fluorocyclohexanol) have been performed using electronic structure knowledge and solute-solvent interaction theories. This study found the axial isomer to be predominantly stable (Lichanot et al., 1978).
Chemical Synthesis and Applications
Synthesis of Derivatives : Efficient synthesis methods have been developed for 4-fluorocyclohexa-2,5-dienone derivatives. These derivatives were synthesized using fluorination agents, demonstrating the chemical versatility and potential application of 4-fluorocyclohexanol in synthesizing complex molecules (Stavber, Jereb, & Zupan, 1999).
Fluorination Techniques : Studies on the fluorination of cyclohexanols, including methods applicable to 4-fluorocyclohexanol, have revealed insights into solvent-dependent yields and conformational effects on fluorination reactions. These findings are crucial for understanding and optimizing fluorination processes in organic synthesis (Mange & Middleton, 1989).
Physicochemical Properties
Glass Transition in Plastic Crystals : Differential scanning calorimetry studies on fluoro-cyclohexane (closely related to 4-fluorocyclohexanol) have shown that these compounds can form glassy crystalline phases under certain conditions. This understanding of phase behavior is crucial for applications in materials science (Gonthier-Vassal & Szwarc, 1986).
- ).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluorocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINUPKIQEIKVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



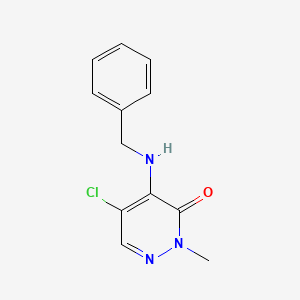
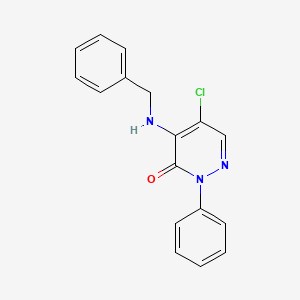



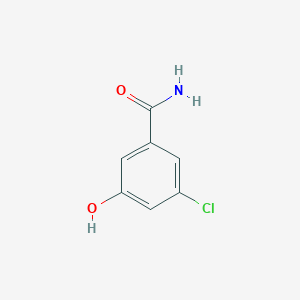
![(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B3302526.png)
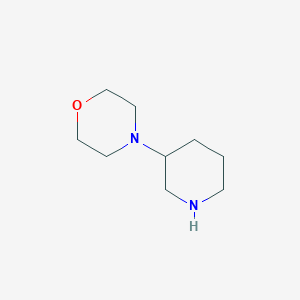
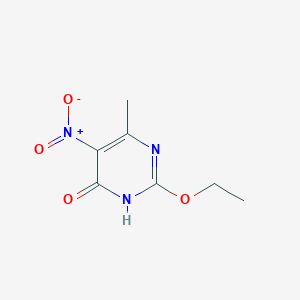
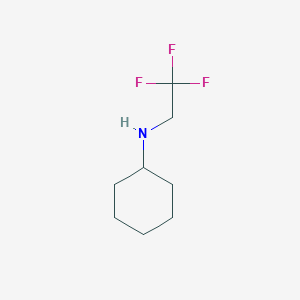
![[1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B3302573.png)
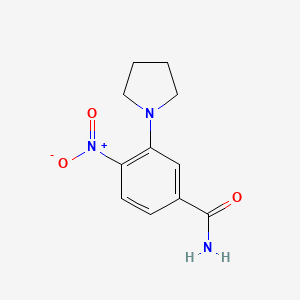

![5-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3302602.png)